3-Fluoro-5-methylpicolinaldehyde
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Overview
Description
3-Fluoro-5-methylpicolinaldehyde is a heterocyclic aromatic compound with the molecular formula C7H6FNO and a molecular weight of 139.13 g/mol . It is a derivative of picolinaldehyde, where the hydrogen atom at the 3-position is replaced by a fluorine atom and the hydrogen atom at the 5-position is replaced by a methyl group. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-5-methylpicolinaldehyde can be synthesized through various methods. One common method involves the oxidation of 3-fluoro-5-methylpyridine using manganese (IV) oxide in acetonitrile at room temperature for 24 hours under an inert atmosphere . The reaction mixture is then filtered, and the organic layer is dried and evaporated to obtain the crude aldehyde, which can be purified further if necessary.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methylpicolinaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Fluoro-5-methylpicolinic acid.
Reduction: 3-Fluoro-5-methylpicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-methylpicolinaldehyde is used in various fields of scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methylpicolinaldehyde depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-methylpyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
5-Methylpicolinaldehyde: Lacks the fluorine atom, which can affect its reactivity and binding properties.
3-Fluoro-5-methylpicolinic acid: The oxidized form of 3-Fluoro-5-methylpicolinaldehyde.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and an aldehyde group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the aldehyde group allows for further chemical modifications .
Properties
IUPAC Name |
3-fluoro-5-methylpyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5-2-6(8)7(4-10)9-3-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEHORMIEVYVPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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